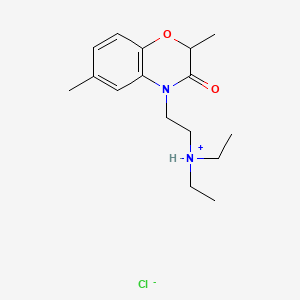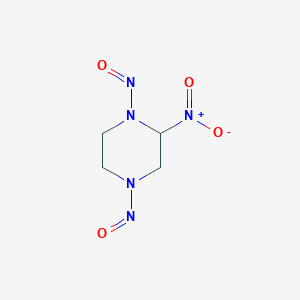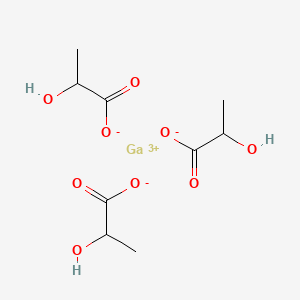
1H-2,3-Benzoxazine, 7-chloro-3,4-dihydro-3-(2-piperidinoethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2,3-Benzoxazine, 7-chloro-3,4-dihydro-3-(2-piperidinoethyl)-, dihydrochloride is a chemical compound with the molecular formula C15H23Cl3N2O and a molecular weight of 353.7149 . This compound is known for its unique structure, which includes a benzoxazine ring and a piperidinoethyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1H-2,3-Benzoxazine, 7-chloro-3,4-dihydro-3-(2-piperidinoethyl)-, dihydrochloride typically involves the reaction of 7-chloro-3,4-dihydro-2H-1,3-benzoxazine with 2-piperidinoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-2,3-Benzoxazine, 7-chloro-3,4-dihydro-3-(2-piperidinoethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1H-2,3-Benzoxazine, 7-chloro-3,4-dihydro-3-(2-piperidinoethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1H-2,3-Benzoxazine, 7-chloro-3,4-dihydro-3-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets. The piperidinoethyl group is known to interact with various receptors and enzymes, modulating their activity. The benzoxazine ring may also play a role in stabilizing the compound and enhancing its binding affinity to the target molecules .
Comparison with Similar Compounds
1H-2,3-Benzoxazine, 7-chloro-3,4-dihydro-3-(2-piperidinoethyl)-, dihydrochloride can be compared with other similar compounds, such as:
1H-2,3-Benzoxazine, 3,4-dihydro-3-(2-piperidinoethyl)-, dihydrochloride: Lacks the chloro group, which may affect its reactivity and biological activity.
1H-2,3-Benzoxazine, 7-chloro-3,4-dihydro-3-(2-morpholinoethyl)-, dihydrochloride: Contains a morpholinoethyl group instead of a piperidinoethyl group, which may alter its interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
21977-22-0 |
|---|---|
Molecular Formula |
C15H23Cl3N2O |
Molecular Weight |
353.7 g/mol |
IUPAC Name |
7-chloro-3-(2-piperidin-1-ium-1-ylethyl)-3,4-dihydro-1H-2,3-benzoxazin-3-ium;dichloride |
InChI |
InChI=1S/C15H21ClN2O.2ClH/c16-15-5-4-13-11-18(19-12-14(13)10-15)9-8-17-6-2-1-3-7-17;;/h4-5,10H,1-3,6-9,11-12H2;2*1H |
InChI Key |
GDTRBAWPVCBCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CC[NH+]2CC3=C(CO2)C=C(C=C3)Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)



![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)



![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
